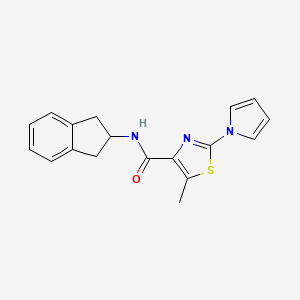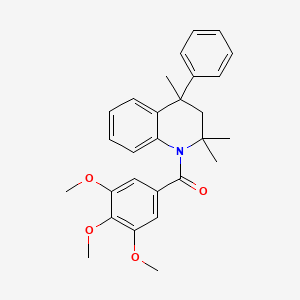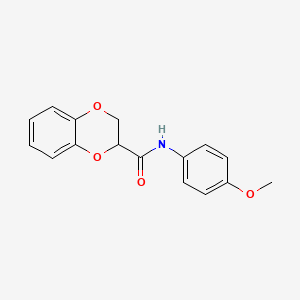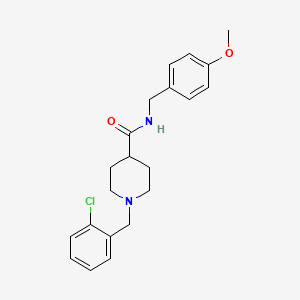
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as L-368,899, is a selective antagonist of the oxytocin receptor. It was first synthesized in 1995 by researchers at Merck & Co. and has since been used extensively in scientific research to investigate the role of oxytocin in various physiological and behavioral processes.
Wirkmechanismus
L-368,899 works by blocking the binding of oxytocin to its receptor, which is located on the surface of cells in various tissues throughout the body. This prevents oxytocin from exerting its effects on these tissues, leading to a range of physiological and behavioral changes.
Biochemical and Physiological Effects:
L-368,899 has been shown to have a range of effects on various physiological and behavioral processes, including social behavior, stress response, and reproductive function. It has been used to investigate the role of oxytocin in these processes and to identify potential therapeutic targets for a range of disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using L-368,899 in scientific research is its selectivity for the oxytocin receptor, which allows researchers to investigate the specific effects of oxytocin on various physiological and behavioral processes. However, one limitation is that it may not fully replicate the effects of oxytocin in vivo, as it only blocks the effects of oxytocin on the receptor and does not affect other signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research involving L-368,899, including:
1. Investigating the role of oxytocin in the regulation of appetite and metabolism, and the potential for L-368,899 as a therapeutic target for obesity and related disorders.
2. Exploring the effects of L-368,899 on the immune system and inflammation, and its potential as a therapeutic target for autoimmune and inflammatory disorders.
3. Investigating the potential for L-368,899 as a therapeutic target for psychiatric disorders such as anxiety, depression, and schizophrenia, which have been linked to dysregulation of the oxytocin system.
4. Developing new and more selective oxytocin receptor antagonists, and investigating their potential for use in various therapeutic applications.
In conclusion, L-368,899 is a selective antagonist of the oxytocin receptor that has been extensively used in scientific research to investigate the role of oxytocin in various physiological and behavioral processes. Its selectivity and specificity make it a valuable tool for investigating the effects of oxytocin, and its potential therapeutic applications are wide-ranging and promising.
Synthesemethoden
The synthesis of L-368,899 involves several steps, including the preparation of intermediates and the final coupling of the isopropylphenyl and methylsulfonyl groups to the glycine backbone. The process is complex and requires specialized equipment and expertise, but it has been successfully replicated by several research groups.
Wissenschaftliche Forschungsanwendungen
L-368,899 has been used in a wide range of scientific studies to investigate the role of oxytocin in various physiological and behavioral processes. It has been shown to block the effects of oxytocin on social behavior, stress response, and reproductive function in both animals and humans.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-13(2)14-6-8-15(9-7-14)18(23(4,20)21)12-16(19)17-10-5-11-22-3/h6-9,13H,5,10-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKWDRCDTXUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)
![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)



![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)